molecular formula C4H8Cl2N2O B1406738 Oxazol-5-ylmethanamine dihydrochloride CAS No. 1375068-54-4

Oxazol-5-ylmethanamine dihydrochloride

Cat. No.: B1406738
CAS No.: 1375068-54-4
M. Wt: 171.02 g/mol
InChI Key: IQWZWXSBVWBWRB-UHFFFAOYSA-N
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Description

Oxazol-5-ylmethanamine dihydrochloride is a useful research compound. Its molecular formula is C4H8Cl2N2O and its molecular weight is 171.02 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Neurokinin-1 Receptor Antagonism

Oxazol-5-ylmethanamine derivatives have been studied for their potential as neurokinin-1 (NK1) receptor antagonists. These compounds, such as 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, have demonstrated high affinity and oral activity, showing effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).

2. Role in Asymmetric Synthesis

Oxazol-5-ylmethanamine derivatives, specifically oxazolines, are utilized in transition metal-catalyzed asymmetric organic syntheses. These compounds are valued for their versatility in ligand design, ease of synthesis from available precursors, and the ability to modulate chiral centers near the donor atoms (Gómez et al., 1999).

3. Herbicidal Applications

Benzoxazoles, including oxazol-5-ylmethanamine derivatives, have shown promising herbicidal activity. These compounds, evaluated on various plant species, have exhibited significant phytotoxicity, with some derivatives demonstrating greater inhibition than commercial herbicides (Sangi et al., 2018).

4. Medicinal Chemistry

Oxazol-5-ylmethanamine derivatives are prominent in medicinal chemistry due to their ability to bind with various enzymes and receptors in biological systems. Their structural diversity makes them suitable for treating a wide range of diseases, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory conditions (Zhang et al., 2018).

5. Anticancer Research

These derivatives have shown potential in anticancer research due to their interactions with enzymes and receptors, leading to the discovery of new drugs. The structural and chemical diversity of oxazoles has been advantageous in this field, with various biologically active derivatives being explored for their therapeutic potential (Chiacchio et al., 2020).

6. Antimycobacterial Activity

Oxazol-5-ylmethanamine derivatives have also been investigated for their antimycobacterial properties. Certain compounds have been found effective against both regular and multidrug-resistant strains of Mycobacterium tuberculosis, showing promise for new therapeutic options in treating tuberculosis (Sriram et al., 2007).

Properties

IUPAC Name

1,3-oxazol-5-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O.2ClH/c5-1-4-2-6-3-7-4;;/h2-3H,1,5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWZWXSBVWBWRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=N1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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